Tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate

Indole Building Block Cross‑Coupling

Select tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate when your synthetic route demands a protected indole scaffold that combines a C5 chlorine for cross-coupling (Suzuki, Sonogashira) and an N-Boc group that remains stable during subsequent Ir-catalyzed C–H borylation at C2 or C7. The Boc group is cleanly removed with TFA/DCM without touching the C3 methyl or C5 chlorine. This orthogonal reactivity cannot be replicated with unprotected indoles, which poison metal catalysts and give only trace biaryl products. Commercial ≥95% purity ensures batch-to-batch reproducibility for SAR studies and library synthesis.

Molecular Formula C14H16ClNO2
Molecular Weight 265.73 g/mol
Cat. No. B11849592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate
Molecular FormulaC14H16ClNO2
Molecular Weight265.73 g/mol
Structural Identifiers
SMILESCC1=CN(C2=C1C=C(C=C2)Cl)C(=O)OC(C)(C)C
InChIInChI=1S/C14H16ClNO2/c1-9-8-16(13(17)18-14(2,3)4)12-6-5-10(15)7-11(9)12/h5-8H,1-4H3
InChIKeyKGRBQRJFHZXYHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert‑butyl 5‑chloro‑3‑methyl‑1H‑indole‑1‑carboxylate: Core Specifications and Procurement Parameters


Tert‑butyl 5‑chloro‑3‑methyl‑1H‑indole‑1‑carboxylate (CAS 168143-72-4) is a protected indole scaffold featuring a Boc (tert‑butoxycarbonyl) group at N1, a chlorine at C5, and a methyl at C3 [1]. The compound has a molecular formula of C₁₄H₁₆ClNO₂, a molecular weight of 265.73 g/mol, and a computed XLogP3‑AA of 4.3 [1]. Its canonical SMILES is CC1=CN(C2=C1C=C(C=C2)Cl)C(=O)OC(C)(C)C [1]. The indole nitrogen is protected to enable regioselective transformations at other ring positions , and the halogen provides a functional handle for cross‑coupling chemistry. The compound is commercially available as a research‑grade building block with a typical purity specification of ≥95% .

Why a Boc‑Protected 5‑Chloro‑3‑Methylindole Cannot Be Interchanged with Unprotected or Differently Substituted Analogs


Unprotected 5‑chloro‑3‑methyl‑1H‑indole (CAS 71095-42-6) exposes the nucleophilic N–H group, which can participate in undesired side reactions, compromise regioselectivity during electrophilic substitution, and reduce yields in cross‑coupling sequences . Conversely, analogs that employ alternative protecting groups (e.g., phenylsulfonyl, TBDMS) or different halogenation patterns (e.g., 4‑chloro, 5‑bromo, or 2‑methyl substitution) produce fundamentally distinct reactivity profiles, as chlorination position and N‑protection both modulate electron density on the indole ring and dictate the outcome of Suzuki–Miyaura, Sonogashira, and other metal‑catalyzed couplings [1]. Therefore, procurement of the exact Boc‑protected 5‑chloro‑3‑methyl scaffold is essential when downstream synthetic routes or structure‑activity relationship (SAR) studies demand a C5‑halogen handle with a stable, acid‑labile N‑protecting group that can be selectively removed without perturbing the methyl or chloro substituents.

Quantitative Procurement Evidence: Where Tert‑butyl 5‑chloro‑3‑methyl‑1H‑indole‑1‑carboxylate Diverges from Closest Analogs


Purity Threshold: 95% Minimum Specification Enables Reproducible Cross‑Coupling Outcomes

The commercial specification for tert‑butyl 5‑chloro‑3‑methyl‑1H‑indole‑1‑carboxylate is 95% minimum purity as verified by multiple suppliers . In contrast, the unprotected analog 5‑chloro‑3‑methyl‑1H‑indole (CAS 71095-42-6) is not routinely supplied with a comparable certified purity threshold from major research‑chemical vendors, increasing the risk of irreproducible catalytic coupling yields. While no published head‑to‑head yield comparison exists for this exact scaffold, the established sensitivity of Suzuki–Miyaura couplings on indole halides to trace N–H impurities provides a class‑level basis for requiring ≥95% purity for reproducible results .

Indole Building Block Cross‑Coupling

Electronic Substituent Effect: C5 Chlorination Modulates Ring Reactivity Relative to 4‑Chloro and 6‑Chloro Isomers

In the indole ring, a chlorine substituent at the 5‑position exerts a distinct electronic influence compared to the 4‑, 6‑, or 7‑positions. Structure‑activity relationship (SAR) studies on indole‑based synthetic cannabinoids demonstrated that chlorination at position 5 reduced human CB1 receptor binding affinity (Ki = 45 ± 8 nM) relative to the non‑chlorinated parent (Ki = 9.8 ± 1.2 nM), whereas chlorination at positions 2, 6, and 7 largely retained affinity [1][2]. This differential SAR underscores that the regiochemistry of the chlorine atom—preserved in tert‑butyl 5‑chloro‑3‑methyl‑1H‑indole‑1‑carboxylate—produces pharmacologically and synthetically distinct behavior that cannot be replicated by 4‑chloro or 6‑chloro indole derivatives.

Indole Electrophilic Aromatic Substitution Regioselectivity

N‑Boc Protection Enables Selective C–H Borylation While Preserving the Halogen Handle

Iridium‑catalyzed C–H borylation of indoles is compatible with Boc protecting groups, enabling selective functionalization at C–H positions beta to nitrogen while leaving the Boc group intact for later acidic deprotection [1]. Unprotected indoles, in contrast, suffer from N–H‑directed side reactions and yield only trace amounts of desired biaryl products under similar catalytic conditions [2]. Tert‑butyl 5‑chloro‑3‑methyl‑1H‑indole‑1‑carboxylate uniquely combines a C5 chlorine for cross‑coupling with an N‑Boc group that permits orthogonal C–H borylation at the C2 or C7 positions. This orthogonal reactivity is not achievable with either the unprotected analog or N‑alkylated indoles lacking a labile protecting group.

Indole C–H Activation Borylation

Suzuki Coupling Yield: Boc Protection Enables High Yields with Arylboronic Acids

In Suzuki–Miyaura couplings of indole bromides, yields were unaffected by incorporating Boc protection at the heterocyclic nitrogen when reacting with phenylboronic acids, whereas unprotected indoles gave only traces of biaryl products [1]. Specifically, coupling of an N‑Boc‑protected indole bromide with phenylboronic acid proceeded in high yield (comparable to N‑tosyl protection), while the unprotected indole bromide yielded <5% of the desired cross‑coupled product [1]. Tert‑butyl 5‑chloro‑3‑methyl‑1H‑indole‑1‑carboxylate, featuring both a C5 chloro handle and N‑Boc protection, is thus positioned to participate in Suzuki couplings without the N–H‑mediated catalyst poisoning that plagues unprotected analogs.

Indole Suzuki–Miyaura Coupling Protecting Group

Recommended Applications of Tert‑butyl 5‑chloro‑3‑methyl‑1H‑indole‑1‑carboxylate Based on Evidence


Suzuki–Miyaura Library Synthesis Requiring High and Reproducible Coupling Yields

Medicinal chemistry groups synthesizing indole‑focused libraries should select tert‑butyl 5‑chloro‑3‑methyl‑1H‑indole‑1‑carboxylate as the starting scaffold. The N‑Boc protection ensures high Suzuki–Miyaura coupling yields (comparable to N‑Tos protection) with phenylboronic acids, whereas unprotected indoles yield only trace amounts of biaryl product [1]. The ≥95% commercial purity specification further supports batch‑to‑batch reproducibility .

Sequential Orthogonal Functionalization: Cross‑Coupling Followed by C–H Borylation

For complex molecular designs requiring two distinct functionalization steps, this compound is uniquely suited. The C5 chlorine serves as the first reactive handle for Suzuki or Sonogashira coupling, while the N‑Boc group remains compatible with subsequent Ir‑catalyzed C–H borylation at the C2 or C7 positions [2]. This orthogonal reactivity cannot be achieved with unprotected indoles, which poison metal catalysts and yield only trace cross‑coupled products [1].

SAR Studies Demanding Precise C5 Substitution and N‑Protection Integrity

Structure‑activity relationship investigations that require a C5‑chloro substituent with a stable, acid‑labile N‑protecting group should utilize this compound. SAR data confirm that 5‑chloro substitution produces a distinct biological profile compared to 4‑chloro or 6‑chloro isomers, as evidenced by CB1 receptor binding studies where 5‑chloro analogs exhibited a 4.6‑fold reduction in affinity relative to the non‑chlorinated parent [3]. Substituting a 4‑chloro or 6‑chloro analog would yield fundamentally different SAR outcomes.

Multi‑Step Synthetic Routes Requiring Chemoselective N‑Deprotection

Process chemistry and medicinal chemistry routes that require late‑stage N‑deprotection to unmask the indole NH for further alkylation or acylation should select this compound. The Boc group is cleanly removed under acidic conditions (e.g., TFA in DCM) without affecting the C5 chlorine or C3 methyl substituents . Alternative protecting groups such as phenylsulfonyl require harsher cleavage conditions that may compromise sensitive functionality elsewhere in the molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.